molecular formula C12H15N3 B8719285 N-Benzyl-2-(1H-imidazol-5-YL)ethan-1-amine

N-Benzyl-2-(1H-imidazol-5-YL)ethan-1-amine

Cat. No. B8719285
M. Wt: 201.27 g/mol
InChI Key: GVOCXQUIZNWEMU-UHFFFAOYSA-N
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Description

N-Benzyl-2-(1H-imidazol-5-YL)ethan-1-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-2-(1H-imidazol-5-YL)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-(1H-imidazol-5-YL)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Benzyl-2-(1H-imidazol-5-YL)ethan-1-amine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-benzyl-2-(1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-2-4-11(5-3-1)8-13-7-6-12-9-14-10-15-12/h1-5,9-10,13H,6-8H2,(H,14,15)

InChI Key

GVOCXQUIZNWEMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CN=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of histamine (free base) (1.00 g, 9.0 mmol) and benzaldehyde (0.91 mL, 9.0 mmol) in MeOH (25 mL) was stirred at rt for 30 min. To this solution was slowly added NaBH4 (0.21 g, 5.4 mmol). The reaction was let stir for 3 h, quenched with a minimal amount of H2O and concentrated. The residue was dissolved in EtOH and filtered through Celite©. The solvent was concentrated to give the title product (1.50 g, 83%). MS (ESI): mass calculated for C12H15N3, 201.1. m/z found 202.2 [M+H]+.
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1 g
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0.21 g
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Yield
83%

Synthesis routes and methods II

Procedure details

Compound XIIIA is prepared by treatment of a mixture of compound XIIA, histamine, and benzaldehyde in a solvent such as MeOH or EtOH, with a reducing agent such as NaBH4 to provide N-benzyl-2-(1H-imidazol-5-yl)ethanamine (compound not shown). To this compound in water at 0° C., is added KOH followed by acetaldehyde. After approximately six hours at 80° C. followed by treatment with acid, compound XIIIA, PG=Bn, is isolated. Trifluoromethyl derivative XIVA is also prepared from compound XIIA. To a solution of compound XIIA in a solvent such as water at a temperature of about 0° C., is added a base such as KOH along with trifluoroacetaldehyde. After heating at a temperature of approximately 80° C. for approximately 6 hours and acidification, compound XIVA is isolated.
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